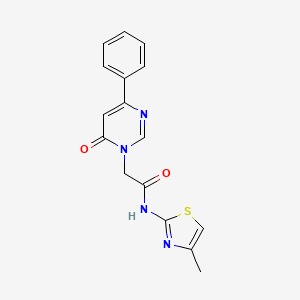

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

CAS No.: 1058422-61-9

Cat. No.: VC11925245

Molecular Formula: C16H14N4O2S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058422-61-9 |

|---|---|

| Molecular Formula | C16H14N4O2S |

| Molecular Weight | 326.4 g/mol |

| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C16H14N4O2S/c1-11-9-23-16(18-11)19-14(21)8-20-10-17-13(7-15(20)22)12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,18,19,21) |

| Standard InChI Key | WDEMJASPJONRCJ-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |

| Canonical SMILES | CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |

Introduction

The compound N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic molecule that combines thiazole and pyrimidine rings, which are both significant in pharmaceutical chemistry due to their diverse biological activities. Despite the lack of specific information on this compound in the provided search results, we can deduce its potential properties and applications based on similar compounds and the general characteristics of thiazole and pyrimidine derivatives.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole and pyrimidine rings, followed by their coupling. Common methods might involve condensation reactions or the use of coupling agents like carbodiimides for amide bond formation.

Biological Activities

Thiazole and pyrimidine derivatives are known for their diverse biological activities, including:

-

Anticancer Activity: Some thiazole derivatives have shown promising anticancer properties by inducing apoptosis in cancer cells .

-

Antioxidant Activity: Thiazolidine derivatives have been found to possess antioxidant properties, which can be beneficial in reducing oxidative stress .

-

Anticonvulsant Activity: Certain thiazole-integrated compounds have demonstrated anticonvulsant effects, making them potential candidates for neurological disorders .

Research Findings

While specific research findings on N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide are not available, studies on similar compounds suggest that modifications to the thiazole and pyrimidine rings can significantly impact biological activity. For instance, substituents on the phenyl ring of thiazolidine derivatives can enhance antioxidant activity .

Data Tables

Given the lack of specific data on this compound, we can create a general table outlining potential characteristics and activities of thiazole and pyrimidine derivatives:

| Compound Feature | Description |

|---|---|

| Chemical Structure | Combination of thiazole and pyrimidine rings |

| Synthesis Method | Condensation reactions or coupling agents |

| Biological Activities | Anticancer, antioxidant, anticonvulsant |

| Physical Properties | Varies based on specific structure |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume